molecular formula C15H20N4O2 B4147166 2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide

2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide

Cat. No.: B4147166
M. Wt: 288.34 g/mol
InChI Key: DGOCOQNFSRHBTF-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a tert-butylphenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide typically involves multiple steps. One common method starts with the preparation of 4-tert-butylphenol, which is then reacted with epichlorohydrin to form 2-(4-tert-butylphenoxy)propanol. This intermediate is further reacted with triazole derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)cyclohexanol
  • 4-tert-butylphenoxyacetic acid
  • ethyl 2-(4-tert-butylphenoxy)-2-methylpropanoate

Uniqueness

2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10(13(20)18-14-16-9-17-19-14)21-12-7-5-11(6-8-12)15(2,3)4/h5-10H,1-4H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOCOQNFSRHBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC=NN1)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide
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2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide
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2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide
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2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 5
2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide
Reactant of Route 6
2-(4-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide

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